![molecular formula C12H19N3O2 B1491954 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine CAS No. 2097956-46-0](/img/structure/B1491954.png)
6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine, can be achieved through various methods. One approach involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . Another method involves the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine: is a valuable precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases like adenine and guanine, which are essential components of DNA and RNA . The compound’s versatility allows for the creation of diverse substitution patterns, which can lead to the development of new molecules with potential biological activities.
Anticancer Agent Development
The pyridine scaffold present in this compound is frequently found in anticancer drugs. It provides a framework upon which pharmacophoric elements can be arranged to target specific cancer pathways . Research into pyridine derivatives continues to be a promising avenue for the discovery of novel anticancer agents, with the potential to interfere with tumor growth and metastasis.
Antiviral Research
Pyridine-containing compounds, such as 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine , have shown importance in medicinal applications as antiviral agents . The structural flexibility of the pyridine ring allows for the design of molecules that can inhibit viral replication by targeting key proteins within the viral life cycle.
Antimicrobial Studies
The antimicrobial properties of pyridine derivatives make them valuable in the study of new treatments for bacterial infections. By modifying the pyridine core, researchers can develop compounds that may overcome antibiotic resistance or target specific bacterial strains .
Anticholinesterase Activity
This compound can serve as a starting point for the synthesis of molecules with anticholinesterase activity. Such activity is crucial in the treatment of neurodegenerative diseases like Alzheimer’s, where the regulation of acetylcholine levels is a therapeutic strategy .
Antidiabetic Applications
The pyridine moiety is also explored for its potential in antidiabetic drug design. Compounds derived from 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine may interact with biological targets involved in glucose metabolism, offering new approaches to manage diabetes .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Pyrrolidine derivatives, due to their saturated scaffold, allow a greater chance of generating structural diversity, which can lead to different ADME properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with pyrrolidine derivatives, the results of action could be quite diverse .
properties
IUPAC Name |
6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-17-11-8-15(7-10(11)16-2)12-5-4-9(13)6-14-12/h4-6,10-11H,3,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRBACGLEVWBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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